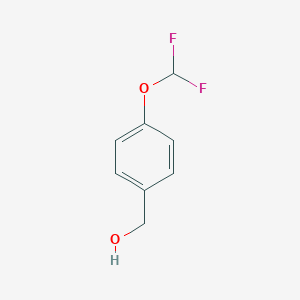

4-(Difluoromethoxy)benzyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-(Difluoromethoxy)benzyl alcohol involves catalytic processes using metal triflates, such as lanthanoid, scandium, and hafnium triflate, to carry out secondary benzylation of carbon, nitrogen, and oxygen nucleophiles. This methodology allows for the alkylation of molecules with acid-sensitive functional groups, with Hf(OTf)4 being the most active catalyst for this reaction (Noji et al., 2003). Moreover, the mix-and-heat benzylation of alcohols using a bench-stable pyridinium salt has been described, showcasing the conversion of alcohols into benzyl ethers in good to excellent yield (Poon & Dudley, 2006).

Molecular Structure Analysis

Although specific studies directly analyzing the molecular structure of this compound were not identified, the understanding of its structure can be inferred from general principles of molecular chemistry and the synthesis methods employed. The presence of difluoromethoxy and benzyl alcohol groups indicates interactions and stability influenced by the electronegativity of fluorine and the phenolic structure of benzyl alcohol.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including oxidation and derivatization processes. For instance, the oxidation of benzyl alcohols to corresponding ketones or carboxylic acids has been demonstrated using methyl(trifluoromethyl)dioxirane, showcasing the compound's reactivity and potential for transformation into more complex molecules (Mello et al., 1991).

Scientific Research Applications

Bond Cleavage in Lignin Model Compounds

Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds provides insights into the mechanism of bond cleavage, which is crucial for understanding the chemical behavior of similar compounds like 4-(Difluoromethoxy)benzyl alcohol in reactions. This understanding can aid in the development of new methods for lignin depolymerization, a key step in converting biomass into valuable chemicals and fuels (T. Yokoyama, 2015).

Benzoxaboroles Synthesis and Applications

Benzoxaboroles, which share structural motifs with compounds like this compound, have been studied for their broad spectrum of applications due to their exceptional properties. These compounds have shown potential in various fields, including as building blocks in organic synthesis, and for their biological activity. The versatility and drug-like properties of benzoxaboroles underscore the potential for this compound derivatives in medicinal chemistry and materials science (Agnieszka Adamczyk-Woźniak et al., 2009).

Conversion of Carbohydrate Biomass to Biofuels

The conversion of carbohydrate biomass into biofuels through intermediates like hydroxylmethylfurfural (HMF) is another area where the reactivity of compounds similar to this compound is relevant. This research highlights the importance of understanding the catalytic reactions and mechanisms involved in converting biomass to valuable chemical intermediates and fuels, which could be applicable to the synthesis and utility of this compound derivatives (O. O. James et al., 2010).

Safety and Hazards

The safety data sheet for 4-(Difluoromethoxy)benzyl alcohol indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

properties

IUPAC Name |

[4-(difluoromethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIDWXYUJAUALR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371754 |

Source

|

| Record name | 4-(Difluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170924-50-2 |

Source

|

| Record name | 4-(Difluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate](/img/structure/B65318.png)

![2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile](/img/structure/B65326.png)